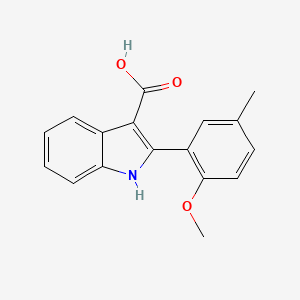

2-(2-methoxy-5-methylphenyl)-1H-indole-3-carboxylic acid

Description

Properties

IUPAC Name |

2-(2-methoxy-5-methylphenyl)-1H-indole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO3/c1-10-7-8-14(21-2)12(9-10)16-15(17(19)20)11-5-3-4-6-13(11)18-16/h3-9,18H,1-2H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIRBXTCMZNCKBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)C2=C(C3=CC=CC=C3N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Pathway:

Step 1: Synthesis of substituted phenylhydrazines

Precursors are prepared via nitration and reduction of appropriately substituted benzene derivatives to generate phenylhydrazines bearing methoxy and methyl groups.Step 2: Cyclization with ketones or aldehydes

The phenylhydrazine derivatives undergo acid-catalyzed cyclization with ketones, such as acetophenone derivatives, under reflux conditions, forming the indole nucleus.Step 3: Introduction of the carboxylic acid group at the 3-position

This is achieved via oxidation of suitable intermediates or by subsequent functionalization steps, such as oxidation of methyl groups to carboxylic acids or direct carboxylation.

Reaction Conditions:

| Step | Reagents & Conditions | Notes |

|---|---|---|

| Phenylhydrazine synthesis | Nitration of benzene, reduction | To obtain the substituted phenylhydrazine |

| Cyclization | Acidic conditions (HCl, reflux) | Promotes indole ring formation |

| Carboxylation | Oxidation with KMnO₄ or CrO₃ | Converts methyl groups to carboxylic acids |

Research Findings:

- The Fischer synthesis is advantageous for its high yields and straightforward pathway, especially when starting from well-defined substituted phenylhydrazines.

- The key challenge lies in selective oxidation to introduce the carboxylic acid group at the desired position.

Coupling of Indole Derivatives with Substituted Phenyl Rings

A more modern approach involves coupling reactions between indole derivatives and substituted phenyl rings, followed by oxidation to introduce the carboxylic acid.

Stepwise Procedure:

Step 1: Synthesis of indole core

The indole is prepared via methods such as the hemetsberger–knittel synthesis or pictet–spengler reaction .Step 2: Functionalization of phenyl ring

The phenyl ring with methoxy and methyl groups is prepared via electrophilic aromatic substitution or directed ortho-metalation.Step 3: Coupling reaction

The indole core is coupled with the substituted phenyl ring through Suzuki-Miyaura cross-coupling or Buchwald-Hartwig amination under palladium catalysis.Step 4: Oxidation to carboxylic acid

The methyl group on the phenyl ring is oxidized to the carboxylic acid using oxidants like KMnO₄ or CrO₃.

Reaction Conditions:

| Step | Reagents & Conditions | Notes |

|---|---|---|

| Coupling | Pd catalysts, base, elevated temperature | Ensures selective cross-coupling |

| Oxidation | KMnO₄, NaOH, reflux | Converts methyl to carboxyl group |

Research Findings:

- This method allows for high regioselectivity and yields, especially suitable for large-scale synthesis.

- The oxidation step is critical to ensure complete conversion without over-oxidation of other functional groups.

Alternative Synthesis via Indole-2-Carboxylate Intermediates

Recent research emphasizes the synthesis of indole-2-carboxylate intermediates, which are then functionalized at the 3-position.

Procedure:

Step 1: Synthesis of indole-2-carboxylates via Hemetsberger–Knittel reaction or Knoevenagel condensation with suitable benzaldehyde derivatives.

Step 2: Cyclization and functionalization to introduce the phenyl substituents with methoxy and methyl groups.

Step 3: Hydrolysis or further oxidation to obtain the free carboxylic acid.

Reaction Conditions:

| Step | Reagents & Conditions | Notes |

|---|---|---|

| Indole-2-carboxylate formation | Methyl 2-azidoacetate, benzaldehyde derivatives, thermolysis | Efficient for regioselective synthesis |

| Hydrolysis | Basic or acidic conditions | Converts esters to acids |

Research Findings:

- This pathway offers high regioselectivity and is suitable for synthesizing derivatives with specific substitution patterns.

Data Table Summarizing Preparation Methods

| Method | Starting Materials | Key Reactions | Typical Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Fischer Indole Synthesis | Phenylhydrazines + Ketones | Cyclization under acid | Reflux with HCl | High yield, versatile | Multi-step precursor synthesis |

| Coupling + Oxidation | Indole derivatives + substituted phenyl | Cross-coupling + oxidation | Pd catalysis, KMnO₄ | Regioselectivity, scalable | Requires multiple steps |

| Indole-2-Carboxylate Route | Azidoesters + benzaldehyde | Hemetsberger–Knittel, hydrolysis | Thermolysis, basic hydrolysis | High regioselectivity | Complex reaction conditions |

Chemical Reactions Analysis

Types of Reactions: 2-(2-Methoxy-5-methylphenyl)-1H-indole-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The carboxylic acid group can be further oxidized to produce derivatives like esters or amides.

Reduction: Reduction reactions can be performed on the indole ring to produce simpler derivatives.

Substitution: The phenyl ring can undergo electrophilic substitution reactions, introducing new functional groups.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromic acid (H2CrO4) are used under controlled conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst are employed.

Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) are used in the presence of a catalyst.

Major Products Formed:

Oxidation: Esters, amides, and carboxylic acids.

Reduction: Reduced indole derivatives.

Substitution: Brominated or nitrated phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

2-(2-Methoxy-5-methylphenyl)-1H-indole-3-carboxylic acid is primarily studied for its antimicrobial and anticancer properties.

- Antimicrobial Activity : Research indicates that this compound exhibits notable activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values are as follows:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| MRSA | 0.98 µg/mL |

| E. coli | 4.69 µg/mL |

| Candida albicans | 7.80 µg/mL |

This effectiveness against MRSA is particularly significant due to the challenges posed by antibiotic resistance.

- Anticancer Activity : In vitro studies demonstrate that the compound can induce apoptosis in cancer cell lines, such as MDA-MB-231 breast cancer cells. The following table summarizes the caspase-3 activity observed:

| Cancer Cell Line | Caspase-3 Activity (Fold Increase) | Concentration (µM) |

|---|---|---|

| MDA-MB-231 | 1.33 - 1.57 | 10 |

These findings suggest that the compound may disrupt the cell cycle and promote cancer cell death through mechanisms like microtubule destabilization.

Neuroprotective Properties

Recent studies have highlighted the neuroprotective potential of indole derivatives, including this compound. It has been shown to protect neuronal cells from oxidative stress and neurotoxicity induced by various agents.

- Mechanism of Action : The compound acts as an enzyme inhibitor or receptor modulator, altering cellular signaling pathways that are crucial in neurodegenerative disorders.

Pharmaceutical Development

The compound serves as a valuable intermediate in the synthesis of pharmaceuticals targeting neurological disorders due to its neuroprotective properties. It is also explored for its potential in developing new antimicrobial agents.

Case Study 1: Antimicrobial Activity

A study demonstrated that derivatives of indole compounds, including this specific compound, exhibited potent activity against resistant strains of bacteria. This emphasizes the need for novel antimicrobial agents in clinical settings.

Case Study 2: Cancer Research

Another investigation evaluated this compound alongside other indole derivatives for their antiproliferative effects on various cancer cell lines. Results indicated significant cytotoxicity at low concentrations, reinforcing its potential as a lead compound for anticancer drug development.

Mechanism of Action

The mechanism by which 2-(2-methoxy-5-methylphenyl)-1H-indole-3-carboxylic acid exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would depend on the biological context and the specific derivatives formed.

Comparison with Similar Compounds

Comparison with Similar Indole Derivatives

Structural and Molecular Comparisons

The table below highlights key structural and molecular differences between the target compound and related indole-carboxylic acids:

Key Observations:

- Substituent Position : The target compound’s 2-(2-methoxy-5-methylphenyl) group distinguishes it from simpler analogs like 5-methoxyindole-3-carboxylic acid, which lacks the extended aromatic substitution. This may confer greater steric bulk and influence receptor interactions.

- Pharmacological Potential: While direct data are absent, compounds like 5-methoxyindole-3-carboxylic acid derivatives have demonstrated lipid-lowering activity in preclinical models, suggesting a possible therapeutic niche for the target compound .

Biological Activity

2-(2-Methoxy-5-methylphenyl)-1H-indole-3-carboxylic acid is an indole derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the current understanding of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets and pathways. It may function as an inhibitor or modulator of various enzymes or receptors, influencing cellular processes such as apoptosis, oxidative stress response, and inflammation.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. For instance, derivatives have shown significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds were found to be quite low, suggesting potent antimicrobial effects .

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| This compound | < 1 | Staphylococcus aureus (MRSA) |

| This compound | 3.90 | Escherichia coli |

Anticancer Activity

The anticancer potential of this compound has been explored through various studies. It has been shown to induce cytotoxicity in cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer) cells. The compound's mechanism involves the induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways associated with cancer cell survival .

Case Study: Induction of Apoptosis

In a study evaluating the effects on A549 cells, it was observed that treatment with this compound resulted in a dose-dependent increase in apoptosis markers. Flow cytometry analysis indicated significant cell death at concentrations above 10 µM after 24 hours of exposure .

Neuroprotective Properties

Emerging data suggest that this compound may also possess neuroprotective properties. Indole derivatives are known for their ability to protect neuronal cells from oxidative stress and neurotoxicity. Research indicates that certain derivatives can inhibit lipid peroxidation and enhance cell viability under oxidative conditions .

| Neuroprotective Activity | Effect |

|---|---|

| Lipid Peroxidation Inhibition | Strong |

| Cell Viability Enhancement | Significant under oxidative stress |

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 2-(2-methoxy-5-methylphenyl)-1H-indole-3-carboxylic acid, and how are reaction conditions optimized?

- Methodology : Synthesis typically involves multi-step protocols, such as formylation of indole precursors followed by substitution reactions. For example, analogous compounds are synthesized via refluxing 3-formylindole-2-carboxylic acid derivatives with nucleophiles in acetic acid with sodium acetate as a catalyst . Key steps include protecting the indole nitrogen during methoxy/methyl group introduction and optimizing reaction time (3–5 hours) and temperature (reflux) to maximize yield. Purification often involves recrystallization from DMF/acetic acid mixtures .

Q. How can researchers confirm the structural identity and purity of this compound?

- Analytical Techniques :

- HPLC : Purity assessment (≥95% as per similar indole derivatives) .

- NMR/FTIR : Verification of substituent positions (e.g., methoxy and methyl groups) .

- Mass Spectrometry : Exact mass determination (e.g., molecular weight ~295.3 g/mol, calculated from formula C₁₇H₁₅NO₃).

- X-ray Crystallography : For unambiguous confirmation of crystal structure (if single crystals are obtainable) .

Q. What are the recommended storage conditions to maintain stability?

- Guidelines : Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent oxidation. Avoid exposure to moisture, strong acids/bases, and incompatible materials (e.g., oxidizing agents). Stability data for analogous indoles suggest no decomposition under these conditions .

Advanced Research Questions

Q. How can conflicting physicochemical data (e.g., LogP, solubility) from different studies be resolved?

- Resolution Strategies :

- Experimental Replication : Measure LogP via shake-flask method or HPLC-derived hydrophobicity indices .

- Computational Validation : Compare experimental results with predicted values using software like ChemAxon or ACD/Labs.

- Cross-Validation : Correlate solubility (e.g., in DMSO/water) with PSA (polar surface area) calculations (~90.39 Ų for similar indoles) .

Q. What strategies improve the yield of methoxy and methyl group incorporation during synthesis?

- Optimization Approaches :

- Protecting Groups : Use tert-butoxycarbonyl (Boc) for the indole NH during alkylation .

- Catalysis : Employ Pd-mediated coupling for aryl methoxy groups .

- Reaction Solvent : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency .

Q. How can structure-activity relationship (SAR) studies elucidate the role of substituents in biological activity?

- Methodology :

- Analog Synthesis : Prepare derivatives with modified methoxy/methyl groups (e.g., 5-fluoro or 6-bromo analogs) .

- Biological Assays : Test inhibition of target enzymes (e.g., cyclooxygenase-2) or receptor binding affinity .

- Computational Modeling : Dock the compound into protein active sites (e.g., using Autodock Vina) to predict interactions .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points for indole-3-carboxylic acid derivatives?

- Root Cause Investigation :

- Purity Differences : Impurities lower melting points; repurify via column chromatography .

- Polymorphism : Characterize crystalline forms via DSC (differential scanning calorimetry) .

- Method Variability : Standardize heating rates (e.g., 1°C/min) in melting point apparatus .

Key Physicochemical Properties (Representative Data)

| Property | Value (Example) | Method/Reference |

|---|---|---|

| Molecular Weight | 295.3 g/mol | Calculated from C₁₇H₁₅NO₃ |

| LogP | ~2.1 (predicted) | Shake-flask/HPLC |

| PSA | ~90.4 Ų | Computational |

| Melting Point | 232–234°C (analog) | DSC |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.